(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
Overview
Description
“(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid” is a pyrazole derivative . Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Molecular Structure Analysis
The molecular formula of “(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid” is C6H6BrN3O4 . The InChI code for this compound is 1S/C6H6BrN3O4/c1-3-5(7)6(10(13)14)8-9(3)2-4(11)12/h2H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis
“(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid” has a molecular weight of 264.04 . It is a solid at room temperature .Scientific Research Applications
Nitration and Synthesis
- The compound undergoes nitration to form various nitro derivatives, which are integral in the synthesis of more complex chemical structures. Barry, Birkett, and Finar (1969) demonstrated the nitration of similar pyrazole compounds, highlighting the versatile reactivity of these compounds in organic synthesis (Barry, Birkett, & Finar, 1969).
Antimicrobial and Antiinflammatory Activities
- Heterocycles derived from nitro/bromoindole-carbohydrazides, similar to the mentioned compound, have shown promising antimicrobial and antiinflammatory activities. Narayana et al. (2009) synthesized and studied such compounds, suggesting potential applications in pharmaceuticals (Narayana, Ashalatha, Raj, & Sarojini, 2009).
Divergent Cyclisations
- The compound's derivatives are used in divergent cyclisations to produce interesting bicyclic heterocycles. Smyth et al. (2007) explored this with related pyrazole-acetic acids, illustrating the compound's utility in creating diverse molecular structures (Smyth, Matthews, Horton, Hursthouse, & Collins, 2007).
Corrosion Inhibition
- Pyrazoline derivatives, akin to the given compound, are studied for their role as corrosion inhibitors. Lgaz et al. (2018) found that such compounds effectively inhibit corrosion in certain metals, which can be significant in material science and engineering (Lgaz, Salghi, Chaouiki, Shubhalaxmi, Jodeh, & Bhat, 2018).
Facile Construction of Heterocycles
- The compound is useful in the construction of complex heterocycles, as demonstrated by Fatahpour, Hazeri, and Maghsoodlou (2020) who reported on the synthesis of pyrazolo[1,2-a]pyridazine derivatives, showing the compound's application in advanced organic synthesis (Fatahpour, Hazeri, & Maghsoodlou, 2020).
properties
IUPAC Name |
2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O4/c1-3-5(7)6(10(13)14)8-9(3)2-4(11)12/h2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGOZTZNWGFYHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361198 | |
Record name | (4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid | |
CAS RN |
345637-67-4 | |
Record name | (4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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